N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide is a heterocyclic compound that has garnered interest due to its diverse biological activities. The compound features a 1,3,4-oxadiazole ring, which is known for its wide range of pharmacological properties, including anti-inflammatory, antiviral, antineoplastic, and antitubercular activities .
Mechanism of Action
Target of Action
The primary targets of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide are the cell lines of Mycobacterium tuberculosis . This compound has shown promising results in inhibiting the growth of these bacterial cells .
Mode of Action
The compound’s mode of action can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This unique configuration allows the compound to interact effectively with its targets, leading to the inhibition of Mycobacterium tuberculosis cell growth .
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently under investigation. Given its antitubercular activity, it is likely that it interferes with the essential metabolic processes of theMycobacterium tuberculosis cells, thereby inhibiting their growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of Mycobacterium tuberculosis cell growth . This makes it a potential candidate for the development of novel antitubercular agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide typically involves the reaction of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine with an appropriate acyl chloride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere. Sodium hydride (NaH) is used as a base to deprotonate the amine, facilitating the nucleophilic attack on the acyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Products vary depending on the nucleophile used, but typically involve the replacement of the chlorine atom with the nucleophile.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antitubercular properties.
Medicine: Potential use as an antineoplastic agent due to its ability to inhibit certain cancer cell lines.
Industry: Possible applications in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide is unique due to its combination of a 1,3,4-oxadiazole ring and a nitrobenzamide moiety. This combination imparts a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O4/c16-10-7-5-9(6-8-10)14-18-19-15(24-14)17-13(21)11-3-1-2-4-12(11)20(22)23/h1-8H,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTSCCOCFUAVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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